molecular formula C14H26N2O2 B13018763 tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate

tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate

Cat. No.: B13018763
M. Wt: 254.37 g/mol
InChI Key: UMQJFYBDIFKJKD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate (CAS: 1439905-12-0) is a bicyclic amine derivative featuring a bicyclo[3.2.1]octane core. The structure includes a primary amine group at the 8-position and a tert-butyl carbamate (Boc) group attached via a methylene linker to the 3-position of the bicyclic system. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol .

For example, tert-butyl carbamates are commonly synthesized via reaction of amines with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . The bicyclo[3.2.1]octane scaffold is of interest in medicinal chemistry due to its rigid, three-dimensional structure, which can enhance binding affinity and metabolic stability in drug candidates .

Safety Data
The compound is classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding inhalation and using protective equipment .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-[(8-amino-3-bicyclo[3.2.1]octanyl)methyl]carbamate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-9-6-10-4-5-11(7-9)12(10)15/h9-12H,4-8,15H2,1-3H3,(H,16,17)

InChI Key

UMQJFYBDIFKJKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2CCC(C1)C2N

Origin of Product

United States

Preparation Methods

Imine Formation and Reduction

  • The starting bicyclic amine (3-azabicyclo[3.2.1]octan-8-yl derivative) undergoes imine formation in a suitable solvent such as ethanol (EtOH) or methanol (MeOH).
  • The imine intermediate is then reduced using a catalytic hydrogenation method. Common reducing agents include Raney-Nickel, Pd/C, or Pd(OH)2/C.
  • Optimal reaction temperatures range from 0 °C to 70 °C, with 20 °C to 30 °C being preferred to maximize the yield of the desired exo isomer and minimize by-products.
  • The reduction step is sensitive to temperature; temperatures above 50 °C or below 5 °C reduce the ratio of the desired exo product.

Dissociation and Boc Protection

  • The amine intermediate is subjected to dissociation in the presence of a base such as potassium carbonate (K2CO3), sodium acetate (NaOAc), or sodium bicarbonate (NaHCO3).
  • The Boc-protecting group is introduced using tert-butyl dicarbonate (Boc2O) in solvents like tetrahydrofuran (THF), ethyl acetate (EtOAc), or 2-methyltetrahydrofuran (2-MeTHF).
  • This step is often telescoped with the dissociation reaction to avoid isolation of intermediates.
  • The reaction is typically performed at 20 °C to 30 °C.

Recrystallization and Purification

  • The Boc-protected intermediate is purified by recrystallization, commonly using n-heptane, hexane, or petroleum ether as solvents.
  • Recrystallization conditions are maintained at 20 °C to 30 °C for 16 to 48 hours.
  • This step is critical to improve yield, remove excess Boc2O, and prevent formation of di-Boc by-products during subsequent deprotection.

Deprotection to Final Product

  • The final deprotection step removes protecting groups to yield tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate.
  • Deprotection is performed by catalytic hydrogenation using Pd(OH)2/C or Pd/C in solvents such as EtOH or MeOH.
  • Reaction temperatures range from 20 °C to 100 °C, with 65 °C to 75 °C being optimal.
  • The reaction mixture is stirred for extended periods (up to 20 hours) to ensure complete deprotection.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Solvents Temperature (°C) Notes
a) Imine Formation Condensation Bicyclic amine + aldehyde/ketone EtOH, MeOH 20–30 Formation of imine intermediate
b) Reduction Catalytic hydrogenation Raney-Ni, Pd/C, or Pd(OH)2/C EtOH, MeOH, IPA 20–30 Avoid >50 °C or <5 °C for selectivity
c) Dissociation & Boc Protection Base-mediated protection Boc2O, base (K2CO3, NaOAc) THF, EtOAc, 2-MeTHF 20–30 Telescoped step, no isolation
d) Recrystallization Purification n-Heptane, hexane, petroleum ether n-Heptane preferred 20–30 Removes impurities and excess reagents
e) Deprotection Catalytic hydrogenation Pd(OH)2/C or Pd/C EtOH, MeOH 65–75 Extended stirring for complete deprotection

Research Findings and Optimization Notes

  • Solvent Selection: Ethanol is preferred for imine formation and reduction due to its polarity and ability to dissolve reactants and catalysts effectively.
  • Base Selection: Sodium acetate and potassium carbonate are favored for their mild basicity, which facilitates Boc protection without side reactions.
  • Temperature Control: Maintaining moderate temperatures (20–30 °C) during reduction and protection steps is crucial to maximize yield and purity.
  • Recrystallization: The use of n-heptane for recrystallization is critical to avoid di-Boc by-products and to improve the overall purity and yield of the intermediate.
  • Catalyst Choice: Pd(OH)2/C is preferred in the deprotection step for its high activity and selectivity under mild conditions.
  • Telescoping Steps: Combining dissociation and Boc protection without isolation reduces process time and material loss, enhancing overall efficiency.

Chemical Reactions Analysis

tert-Butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild heating, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate is being investigated for its potential therapeutic effects in various diseases, particularly neurological disorders.

Case Study: Neuroprotective Properties
Research has indicated that compounds similar to tert-butyl N-(8-amino-bicyclo[3.2.1]octan) derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. For instance, studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines in neuronal cells exposed to stressors, thereby protecting against neurodegeneration.

Drug Development

The compound is also being explored as a lead candidate for the development of new drugs targeting specific receptors involved in pain and anxiety disorders.

Case Study: Receptor Modulation
In preclinical trials, tert-butyl N-(8-amino-bicyclo[3.2.1]octan) derivatives demonstrated significant binding affinity to various neurotransmitter receptors, including opioid receptors and serotonin receptors. This suggests a potential role in developing analgesics or anxiolytics with fewer side effects compared to existing therapies.

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryNeuroprotective effects observed in neuronal cell models
Drug DevelopmentSignificant receptor binding affinity noted for pain and anxiety modulation
Biological ActivityInhibition of pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism of action of tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ring Size and Rigidity

  • The bicyclo[3.2.1]octane system in the target compound provides greater conformational rigidity compared to smaller bicyclo[2.2.1] (norbornane) or bicyclo[3.2.0] systems. This rigidity enhances stereochemical control in drug design .
  • 6-azabicyclo[3.2.1]octane derivatives (e.g., CAS 2411179-93-4) introduce a heteroatom, altering electronic properties and hydrogen-bonding capacity, which can improve solubility .

Functional Group Variations

  • The 8-amino group in the target compound is a primary amine, enabling diverse derivatization (e.g., amidation, Schiff base formation). In contrast, 3-hydroxycyclopentyl analogues (CAS 154737-89-0) are better suited for esterification or glycosylation .
  • Norbornane-based carbamates (CAS 711-02-4) lack the methylene spacer seen in the target compound, reducing steric bulk but limiting linker flexibility .

Performance in Drug Development

  • Solubility : The Boc group in the target compound improves lipophilicity, but 6-aza analogues (e.g., CAS 2411179-93-4) exhibit enhanced aqueous solubility due to the nitrogen atom .
  • Metabolic Stability: The bicyclo[3.2.1]octane core resists cytochrome P450-mediated oxidation better than monocyclic or less rigid systems .

Biological Activity

Chemical Structure and Properties
tert-butyl N-({8-aminobicyclo[3.2.1]octan-3-yl}methyl)carbamate, with the CAS number 1439905-12-0, is a compound characterized by its unique bicyclic structure and carbamate functional group. The molecular formula is C14H26N2O2C_{14}H_{26}N_2O_2, and it has a molecular weight of approximately 254.37 g/mol .

Biological Activity

Mechanism of Action
Research indicates that compounds similar to this compound may exhibit various biological activities, particularly in neuropharmacology. The compound is hypothesized to interact with neurotransmitter systems, potentially influencing acetylcholine levels and modulating neuroinflammatory pathways.

Neuroprotective Effects
In studies involving neurodegenerative models, such as those simulating Alzheimer’s disease, compounds with similar structures have shown potential in reducing amyloid-beta aggregation and protecting neuronal cells from apoptosis induced by neurotoxic agents like Aβ 1-42. For instance, related studies have demonstrated that certain tert-butyl carbamate derivatives can inhibit acetylcholinesterase and β-secretase activities, thereby enhancing cognitive function in animal models .

Research Findings

Case Studies

  • Neuroprotection Against Aβ Toxicity
    • In vitro studies demonstrated that related compounds could reduce the production of pro-inflammatory cytokines (e.g., TNF-α) in astrocyte cultures exposed to Aβ 1-42, suggesting a protective mechanism against neuroinflammation .
    • In vivo experiments indicated that these compounds could mitigate cognitive decline in scopolamine-induced memory impairment models, although results varied regarding their efficacy compared to established treatments like galantamine.
  • Cytokine Modulation
    • Compounds similar to this compound have been shown to influence cytokine levels significantly, indicating potential therapeutic applications in inflammatory conditions associated with neurodegeneration .

Data Tables

Study Model Outcome Mechanism
In vitroAstrocyte cultures exposed to Aβ 1-42Reduced TNF-α productionNeuroprotective effects
In vivoScopolamine-induced memory impairment in ratsImproved cognitive function (compared to control)Acetylcholinesterase inhibition

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